Boc-DAOc*HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

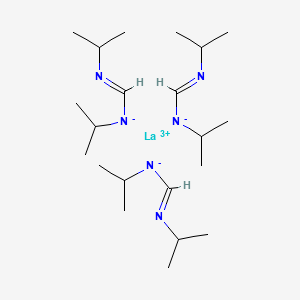

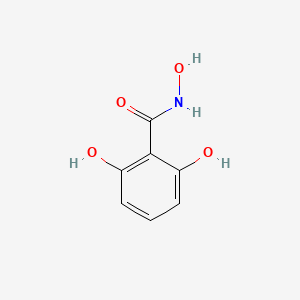

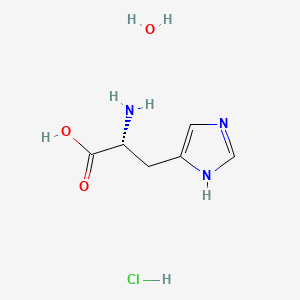

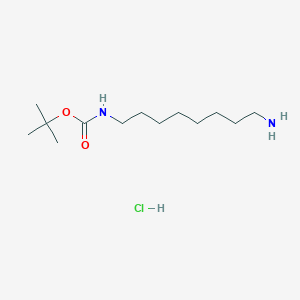

Boc-DAOcHCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride or t-butyl 8-aminooctylcarbamate hydrochloride, is a chemical compound with the formula C13H28N2O2HCl . It has a molecular weight of 244.37*36.45 g/mol .

Synthesis Analysis

The synthesis of Boc-DAOc*HCl involves the use of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (Boc) attached to a 1,8-diaminooctane . The Boc group serves as a protective group, particularly in solid phase peptide synthesis .

Chemical Reactions Analysis

The Boc group in this compound can be deprotected using hydrochloric acid (HCl). This process involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions to provide the product as the HCl salt .

Applications De Recherche Scientifique

Boc-DAOc*HCl can be used as a reagent in a variety of scientific research applications. It is commonly used as a peptide coupling reagent for the synthesis of peptides and proteins. It can also be used for the synthesis of peptide-based drugs and for the synthesis of small molecules. In addition, it can be used to modify proteins and nucleic acids, and it can be used to generate peptide libraries for screening.

Mécanisme D'action

Target of Action

Boc-DAOc*HCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride , is primarily used for the protection of amines in pharmaceutical research and development . The compound’s primary targets are the amine groups present in a wide range of biologically active compounds .

Mode of Action

The compound works by protecting the amine groups through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The interaction of this compound with its targets results in the formation of a carbamate group , which serves as a protective mask for the amine group .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the N-Boc deprotection pathway . This pathway involves the use of a catalyst to facilitate the deprotection process . The downstream effects of this pathway include the formation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

Factors such as the compound’s molecular weight and its interaction with the body’s metabolic and excretory systems would likely play a role in its pharmacokinetics.

Result of Action

The result of this compound’s action is the successful protection of amine groups . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s action thus enhances the efficiency and productivity of pharmaceutical research and development processes .

Action Environment

The action of Boc-DAOcHCl can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the deprotection process . Additionally, the compound’s action can be affected by the presence of other substances, such as solvents . The stability and efficacy of Boc-DAOcHCl may also be influenced by factors such as temperature and pH.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Boc-DAOc*HCl in laboratory experiments include its low cost and its ability to form covalent bonds with a variety of proteins and nucleic acids. It is also relatively stable and can be stored at room temperature. The main limitation of using this compound is that it can be toxic if not handled properly. It is also important to note that the compound can react with other molecules and can form unwanted byproducts.

Orientations Futures

There are a number of potential future directions for Boc-DAOc*HCl. These include its use in the synthesis of peptide-based drugs, its use in the generation of peptide libraries for screening, and its use as a tool for protein and nucleic acid modification. In addition, further research is needed to determine the biochemical and physiological effects of this compound, and to develop improved methods for synthesizing and storing the compound. Finally, further research is needed to determine the optimal conditions for using the compound in laboratory experiments.

Méthodes De Synthèse

Boc-DAOc*HCl is synthesized by reacting (2,2-diaminopropanoic acid) with an alkylating agent such as diisopropylcarbodiimide (DIPCDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The reaction is typically carried out in an aqueous solution of a buffering agent such as sodium phosphate. The reaction is exothermic, and the resulting product is a white solid.

Safety and Hazards

While specific safety and hazards information for Boc-DAOc*HCl was not found, it’s important to note that handling similar compounds, such as hydrochloric acid, requires caution. Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Analyse Biochimique

Biochemical Properties

Boc-DAOc*HCl is involved in the sequential protection and deprotection of amine functional groups, which plays a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses .

Cellular Effects

It is known that the Boc group plays a crucial role in organic synthesis, which can indirectly influence cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves the deprotection of the Boc group. This process is typically achieved through the use of TFA, which requires large excesses . The deprotection process plays a significant role in organic synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to the deprotection process. This process typically takes place at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, extending the possibility for extraction of water-soluble polar organic molecules .

Metabolic Pathways

The Boc group is known to play a significant role in organic synthesis, which can indirectly influence metabolic pathways .

Subcellular Localization

The Boc group is known to play a significant role in organic synthesis, which can indirectly influence subcellular localization .

Propriétés

IUPAC Name |

tert-butyl N-(8-aminooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUPVGPYNHRUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)